molecular formula C14H20FNO B2459418 1-(((4-Fluorobenzyl)amino)methyl)cyclohexan-1-ol CAS No. 930877-89-7

1-(((4-Fluorobenzyl)amino)methyl)cyclohexan-1-ol

Cat. No.: B2459418
CAS No.: 930877-89-7
M. Wt: 237.318
InChI Key: HCLMCNLAHQDUJB-UHFFFAOYSA-N
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Description

1-(((4-Fluorobenzyl)amino)methyl)cyclohexan-1-ol is an organic compound with a complex structure that includes a cyclohexane ring, a fluorophenyl group, and an amino alcohol moiety

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((4-Fluorobenzyl)amino)methyl)cyclohexan-1-ol typically involves multiple steps. One common approach is the reaction of cyclohexanone with 4-fluorobenzylamine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(((4-Fluorobenzyl)amino)methyl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclohexane derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of cyclohexanone derivatives

    Reduction: Formation of cyclohexane derivatives

    Substitution: Formation of substituted cyclohexane derivatives

Scientific Research Applications

1-(((4-Fluorobenzyl)amino)methyl)cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(((4-Fluorobenzyl)amino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic processes.

    Receptor Binding: Binding to receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-({[(4-Chlorophenyl)methyl]amino}methyl)cyclohexan-1-ol
  • 1-({[(4-Bromophenyl)methyl]amino}methyl)cyclohexan-1-ol
  • 1-({[(4-Methylphenyl)methyl]amino}methyl)cyclohexan-1-ol

Uniqueness

1-(((4-Fluorobenzyl)amino)methyl)cyclohexan-1-ol is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[[(4-fluorophenyl)methylamino]methyl]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO/c15-13-6-4-12(5-7-13)10-16-11-14(17)8-2-1-3-9-14/h4-7,16-17H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLMCNLAHQDUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNCC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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